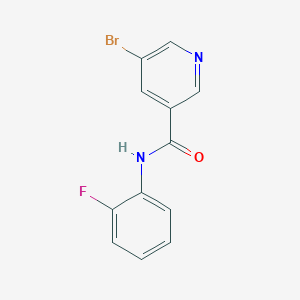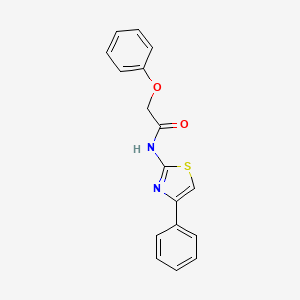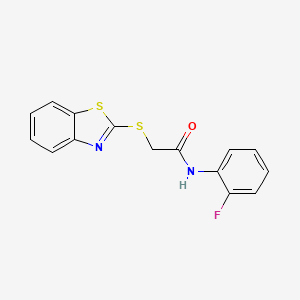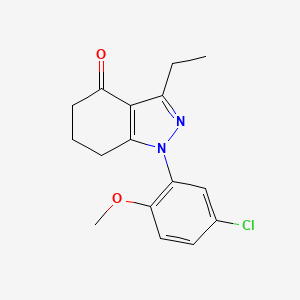
1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex organic chemistry techniques. Typically, these compounds are synthesized through a series of reactions including cyclization, substitution, and condensation processes. While specific synthesis details for this exact compound are not available, related compounds have been synthesized through methods involving ring-opening, cyclization, and Mannich reactions (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), MS (mass spectrometry), and FT-IR (Fourier-transform infrared spectroscopy). These methods help in understanding the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals of the compound. For example, a related compound's structure was explored using these techniques and confirmed its expected molecular geometry (Wu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically include interactions with proteins or other molecular targets, indicating potential biological activities. Molecular docking studies can provide insights into the possible interactions between the compound and specific proteins. For instance, compound 1 showed favorable interactions with SHP2 proteins in docking studies, hinting at its potential biological relevance (Wu et al., 2022).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some novel derivatives synthesized from reactions involving compounds with structural similarities to "1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one" have demonstrated significant antimicrobial activities. These compounds have been tested against various microorganisms, showing good to moderate activities, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Molecular Interactions and Bonding Studies
Research involving the synthesis and characterization of triazole derivatives, which share core structural features with "this compound," has contributed to understanding π-hole tetrel bonding interactions. These studies, including Hirshfeld surface analysis and DFT calculations, provide insights into the nucleophilic/electrophilic nature of certain groups, influencing the interaction energy of C⋯O tetrel bonds. Such research is vital for designing molecular materials with desired properties (Ahmed et al., 2020).
Cancer Research and Therapeutic Agents
In the realm of cancer research, derivatives structurally related to "this compound" have shown promise. For instance, the study of benzimidazole derivatives bearing a 1,2,4-triazole moiety as EGFR inhibitors provides a foundation for understanding anti-cancer properties and the mechanism behind these effects. Such compounds exhibit potential anti-cancer activity, highlighting the importance of molecular stability, conformational analysis, and molecular docking studies in developing new therapeutic agents (Karayel, 2021).
Herbicidal Applications
The synthesis and evaluation of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, which share a resemblance to the structure of interest, have demonstrated potent herbicidal activity. These compounds, particularly when featuring specific substituents, exhibit good selectivity for rice and effective control against a range of annual weeds. This research underscores the potential for developing new, environmentally friendly herbicides suitable for paddy field applications (Hwang et al., 2005).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-ethyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-3-11-16-12(5-4-6-14(16)20)19(18-11)13-9-10(17)7-8-15(13)21-2/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKHZURODHRPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C(=O)CCC2)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)
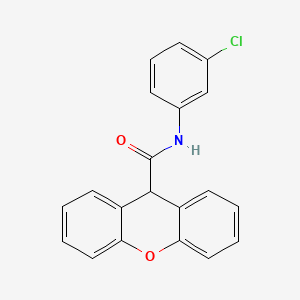
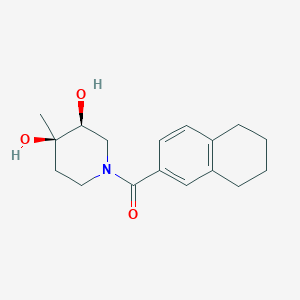
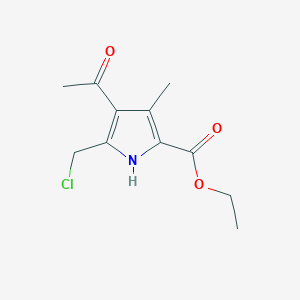

![4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5604223.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5604231.png)
![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)
